molecular formula C27H37NO3 B123364 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate CAS No. 239088-19-8

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate

Cat. No.: B123364
CAS No.: 239088-19-8
M. Wt: 423.6 g/mol
InChI Key: IJILTKKYTDZGGB-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C27H37NO3 and a molecular weight of 423.59 g/mol . This compound is known for its unique structure, which combines a decyl chain, a hydroxyethyl group, and a fluorenylmethyl ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate typically involves the reaction of decylamine with 2-hydroxyethyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with 9H-fluoren-9-ylmethyl chloroformate to yield the final product . The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in drug development and as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorenylmethyl ester group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is unique due to its long decyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,26,29H,2-8,13,18-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJILTKKYTDZGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514172
Record name (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239088-19-8
Record name (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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